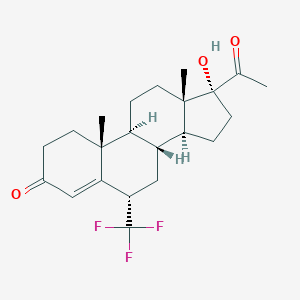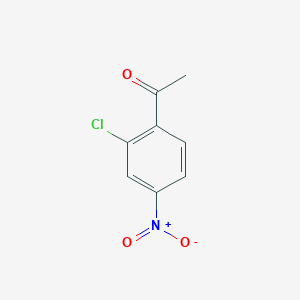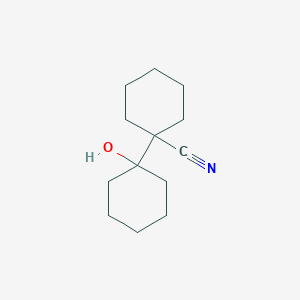
Flumedroxone
説明
Flumedroxone, a synthetic steroid, has been studied for its potential use in the prophylactic treatment of migraine. It is known by the chemical name 17-acetoxy-6α-trifluoromethylpregn-4-ene-3,20-dione and has been referred to by the trade name Demigran. The compound has been investigated for its effects on liver enlargement in rats after chronic administration, suggesting a possible impact on liver metabolism or function . Additionally, this compound has been evaluated in a clinical setting for its efficacy in reducing the frequency and severity of migraines, particularly in women whose migraines worsen around menstruation .
Synthesis Analysis
The synthesis of this compound acetate, as well as a related compound VD682, was carried out by Leo Pharmaceutical Products Ltd. The synthesis process involved the creation of a steroid drug that was then suspended in water using compound tragacanth powder for administration in experimental settings . However, the specific details of the synthesis process are not provided in the abstracts available.
Molecular Structure Analysis
This compound acetate's molecular structure includes a trifluoromethyl group, which is a characteristic moiety that could influence its biological activity and pharmacokinetics. The presence of an acetoxy group suggests that it is a derivative of a pregnene steroid. The molecular structure likely plays a role in the drug's interaction with biological systems, as seen in the liver enlargement observed in rats .
Chemical Reactions Analysis
The available data does not provide detailed information on the chemical reactions specifically involving this compound. However, the compound's interaction with biological systems, such as the liver enlargement observed in rats, indicates that it undergoes metabolic processes within the body . The exact metabolic pathways and chemical reactions remain unspecified in the provided abstracts.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided abstracts. However, the mention of a micronized preparation of the drug suggests that particle size reduction techniques were employed to improve its bioavailability or solubility for the clinical trial . The use of a micronized form indicates that the physical properties of this compound were considered important for its therapeutic application.
Relevant Case Studies
A double-blind controlled trial was conducted to assess the prophylactic value of this compound in migraine patients. The study found that this compound was effective in reducing the number and severity of headaches in women with menstrual-related migraines. However, side effects were frequent, with polymenorrhagia being the most common among women of reproductive age . Another study reported liver enlargement in rats after chronic administration of this compound acetate, highlighting the need for further investigation into the drug's long-term effects .
科学的研究の応用
Pharmacological Antidotes and Their Applications : A review by Sivilotti (2016) discusses Flumazenil, a benzodiazepine receptor antagonist, in contrast with naloxone, an opioid antagonist. The paper examines their use as pharmacological antidotes, which could offer insights into the broader field of antidote research, potentially relevant to compounds like Flumedroxone.
Drug-Induced Mortality Research : Carai, Colombo, and Gessa (2005) conducted a study on the protective effects of various compounds, including Flumazenil, against γ-hydroxybutyric acid (GHB)-induced mortality in mice. This study, found in Annals of Emergency Medicine and Annals of Emergency Medicine, may provide insights into research methodologies for studying the effects of drugs like this compound.
Antidepressants in Cancer Research : Krishnan et al. (2008) in Biochemical Pharmacology discuss the use of Fluoxetine, an antidepressant, in cancer research, highlighting its antiproliferative activity in tumor cells. This research could be informative for understanding the broader applications of pharmaceuticals in oncology.
Dendrimers in Biomedicine : Chiș et al. (2020) in their paper in Molecules discuss the applications and limitations of dendrimers in biomedicine. While not directly related to this compound, this research could provide a perspective on the development of drug delivery systems, which might be relevant to this compound's applications.
Antidepressant-Induced Plasticity : Vetencourt et al. (2008), in a study published in Science, investigate the role of Fluoxetine in restoring neuronal plasticity. This research might offer insights into the neurological applications of similar compounds.
Flurbiprofen in Arthritis Management : Mohamed et al. (2022) in Pharmaceutics discuss the design of targeted Flurbiprofen nanoparticles for arthritis management. This study might offer insights into drug formulation and targeted delivery, relevant to similar compounds like this compound.
作用機序
Result of Action
Flumedroxone acetate, the C17α acetate ester of this compound, has been marketed as an antimigraine drug . It has been assessed in over 1,000 patients for the treatment of migraine, with effectiveness ranging from excellent to less than that of the reference antimigraine drug methysergide . Other progestogens including medroxyprogesterone acetate, lynestrenol, allylestrenol, dydrogesterone, and normethandrone have also been found to be effective for migraine in a high percentage of women .
特性
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trifluoromethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJOBWKHSYNMO-SCUQKFFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)C(F)(F)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
987-18-8 (acetate) | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40905080 | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15687-21-5 | |
| Record name | (6α)-17-Hydroxy-6-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumedroxone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumedroxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13610 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxy-6alpha-(trifluoromethyl)pregn-4-ene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMEDROXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K80185F39X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary effects of flumedroxone acetate on the liver?
A1: Chronic administration of this compound acetate in rats leads to liver enlargement and significant changes in liver cell ultrastructure. [, ] Specifically, there's a notable increase in smooth endoplasmic reticulum (SER) within the liver cells, originating from the rough endoplasmic reticulum. [] This proliferation of SER is believed to be linked to alterations in esterase enzyme activity and the potential induction of a specific esterase isoenzyme. []
Q2: Does the structure of this compound analogues influence their effects on the liver?
A2: Yes, the distribution of the newly formed SER varies depending on the specific this compound analogue used. [] For instance, the study compared this compound acetate with 17-acetoxy-3β(β-carboxypropionyloxy)-6-trifluoromethylpregn-5-ene-20-one. While both caused liver weight increase and SER proliferation, the pattern of SER distribution within the liver cells differed between the two compounds. [] This suggests that structural modifications to this compound can impact its specific effects on liver cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)






